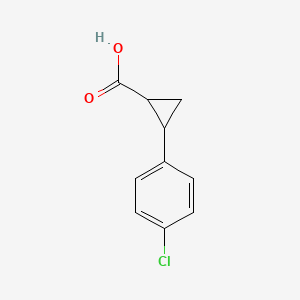

2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40845. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXJKBNUJJIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920048 | |

| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-40-2 | |

| Record name | 90940-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90940-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal and organic chemistry. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis methodologies, and known applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this compound. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

This compound is an organic compound featuring a cyclopropane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1] Its rigid, three-dimensional structure imparted by the cyclopropane ring makes it a valuable scaffold in drug design. Cyclopropane rings are often used as bioisosteres for phenyl groups or other larger structures, offering improved metabolic stability and binding affinity. The presence of the chlorophenyl group further modulates its electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile.

This compound has garnered interest for its potential biological activities, including anti-inflammatory and analgesic properties.[1] Furthermore, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The stereochemistry of the substituents on the cyclopropane ring (cis or trans) is a critical factor, often playing a pivotal role in the compound's biological efficacy.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Core Physicochemical Data

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| CAS Number | 90940-40-2 | [1][2] |

| Appearance | Solid, White Powder | [3] |

| Melting Point | 112 °C | |

| Boiling Point | 346.9 °C at 760 mmHg | |

| Purity (Typical) | 90-98% | [1] |

| InChI Key | JZYXJKBNUJJIKU-UHFFFAOYSA-N | |

| SMILES | OC(=O)C1C(C1)C2=CC=C(Cl)C=C2 | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane ring and the aromatic ring. The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 1.0-3.0 ppm) due to complex spin-spin coupling. The aromatic protons will present as two doublets in the downfield region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the cyclopropane ring will be found in the upfield region, typically between 15 and 35 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ will indicate the C=O (carbonyl) stretch. The C-Cl stretching vibration will appear in the fingerprint region, typically around 1090 cm⁻¹.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group (-COOH) and cleavage of the cyclopropane ring.

Synthesis and Reactivity

Synthetic Approaches

Modern synthetic methods for creating substituted cyclopropanes often utilize transition metal-catalyzed cyclopropanation reactions.[1][4] A common laboratory-scale synthesis for a related compound, 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid, involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[5] This reaction is typically carried out under reflux with an aqueous acid, such as sulfuric acid.[5]

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid functional group.

-

Esterification: It can be readily converted to its corresponding esters by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).

-

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield the corresponding amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-chlorophenyl)cyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution, although this typically requires harsh reaction conditions.[1]

The compound is stable under normal temperatures and pressures.[3]

Biological Activity and Applications

As a derivative of a nonsteroidal anti-inflammatory drug (NSAID) class, this molecule has been investigated for its potential anti-inflammatory and analgesic effects.[1] Its structural rigidity and specific stereochemistry are key to its interaction with biological targets.

In the field of drug development, it serves as a valuable intermediate. For instance, a derivative, 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, has been identified as a P-Selectin inhibitor with potential applications in treating vascular injury. This highlights the utility of the 2-(4-chlorophenyl)cyclopropane scaffold in constructing more complex and potent therapeutic agents.

Safety and Handling

It is imperative to handle this chemical with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Signal Word: Warning

-

Pictogram: GHS07 (Harmful)

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

The toxicological properties of this substance have not been fully investigated.[3]

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3][6] Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Experimental Protocols

Protocol: Synthesis via Nitrile Hydrolysis

This protocol is adapted from a general procedure for the synthesis of a closely related analog.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (1.0 eq).

-

Acid Addition: Add a 20% aqueous solution of sulfuric acid (approx. 10 mL per gram of nitrile).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Purification: Perform an acid-base extraction. Extract the organic layer with a 20% sodium hydroxide solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt.

-

Precipitation: Acidify the aqueous layer to a pH of 2-4 using concentrated hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with distilled water, and dry under vacuum to yield this compound.

Protocol: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the peaks to determine the relative ratios of protons.[8] Analyze the chemical shifts and splitting patterns to confirm the presence of the 4-chlorophenyl group, the cyclopropane ring, and the carboxylic acid proton, consistent with the expected structure.

Conclusion

This compound is a compound with a well-defined set of chemical properties and significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational and technical information necessary for its effective and safe use in a research environment.

References

-

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-Selectin Inhibitor. Wyeth Research. Retrieved from [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Ketoprofen. (n.d.). The Merck Index Online. Retrieved from [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). [Video]. YouTube. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). [Video]. YouTube. Retrieved from [Link]

-

How do I analyze this NMR?, I've figured out its a carboxylic acid from the IR and the MS but the NMR is confusing me. (2020, February 18). Reddit. Retrieved from [Link]

-

Chemical Properties of Ketoprofen (CAS 22071-15-4) - Cheméo. (n.d.). Retrieved from [Link]

-

CAS No : 22071-15-4| Product Name : Ketoprofen - API - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Problems from Previous Years' Exams - Organic Spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a versatile synthetic building block whose rigid cyclopropane scaffold and substituted phenyl ring make it a valuable component in medicinal chemistry and materials science. The precise orientation of its functional groups, dictated by its stereochemistry, allows for the targeted design of molecules with specific biological activities. This guide provides an in-depth analysis of this compound, focusing on its chemical identity, synthesis, analytical characterization, and applications, particularly within the pharmaceutical industry. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Part 1: Chemical Identity and Physicochemical Properties

The identity of this compound is fundamentally defined by its structure, which gives rise to several stereoisomers. Each isomer possesses a unique Chemical Abstracts Service (CAS) number and distinct physicochemical properties.

CAS Numbers and Stereoisomerism

The substitution pattern on the cyclopropane ring allows for both cis and trans diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers.

-

Racemic Mixture: The general CAS number 90940-40-2 often refers to an unspecified mixture of isomers[1][2].

-

Specific Stereoisomers: For targeted drug design, enantiomerically pure forms are often required. For example, the (1S,2S) enantiomer is identified by CAS number 142793-24-6 [3][4].

It is critical for researchers to specify the exact stereoisomer being used, as the biological activity and pharmacokinetic profiles of different isomers can vary significantly.

Core Molecular and Physical Data

A summary of the key physicochemical properties is presented in the table below. These values are crucial for designing experimental conditions, such as solvent selection for reactions and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][3][5] |

| Molecular Weight | 196.63 g/mol | [1][3][5] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C or Room Temperature, sealed and dry | [3][5] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.

General Synthetic Approach: Cyclopropanation

A common and effective method for creating the cyclopropane ring is through a cyclopropanation reaction. This typically involves the reaction of a styrene derivative with a carbene or carbene equivalent.

A plausible synthetic route involves the reaction of 4-chlorostyrene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid[1].

Sources

- 1. benchchem.com [benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

2-(4-Chlorophenyl)cyclopropanecarboxylic acid molecular structure

An In-Depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal molecule in modern medicinal and agricultural chemistry. We delve into its core molecular structure, the critical role of stereochemistry, and its physicochemical properties. The guide outlines validated synthetic routes and presents detailed protocols for its characterization using contemporary analytical techniques. Furthermore, we explore its biological activities and its significant applications as a key building block in the development of advanced pharmaceutical and agrochemical agents. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and robust methodologies.

Introduction: The Significance of a Strained Ring

The cyclopropane ring, a motif first synthesized in 1881, has transitioned from a chemical curiosity to a cornerstone of modern drug design.[1] Its inherent ring strain and unique electronic properties bestow upon it the ability to act as a rigid, conformationally constrained bioisostere for various functional groups, including phenyl rings and double bonds. The incorporation of a cyclopropane moiety into a drug candidate can profoundly influence its pharmacological profile by enhancing metabolic stability, improving binding affinity to biological targets, and optimizing pharmacokinetic properties.[2]

This compound is a prime exemplar of this molecular design strategy. It combines the rigid cyclopropane scaffold with a 4-chlorophenyl group—a common substituent in pharmaceuticals for modulating lipophilicity and metabolic pathways—and a carboxylic acid handle for further chemical elaboration. This unique combination makes it a highly valuable intermediate in the synthesis of a wide range of bioactive molecules, from antidepressants to antiviral agents.[3] This guide serves to elucidate the multifaceted nature of this compound from its fundamental structure to its practical applications.

Chemical Identity and Nomenclature

A clear and unambiguous identification is paramount in scientific research. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | [1][2] |

| CAS Number | 90940-40-2 (for the mixture of isomers) | [1][4][5] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][3][4] |

| Molecular Weight | 196.63 g/mol | [1][3][4][5] |

| InChI Key | JZYXJKBNUJJIKU-UHFFFAOYSA-N | [5] |

| Synonyms | 2-(p-chlorophenyl)cyclopropanecarboxylic acid | [1] |

| Appearance | White to pale yellow solid/powder | [6][7] |

The Core Directive: Molecular Structure and Stereochemistry

The biological activity of this compound and its derivatives is inextricably linked to its three-dimensional structure. The molecule consists of three key components: a cyclopropane ring, a 4-chlorophenyl substituent, and a carboxylic acid group.

The substituents on the cyclopropane ring can be arranged in two different geometric isomers: cis and trans. In the trans isomer, the 4-chlorophenyl and carboxylic acid groups are on opposite sides of the ring plane, while in the cis isomer, they are on the same side. For therapeutic applications, the trans-configuration is often specifically targeted to optimize bioactivity , as it presents a distinct spatial arrangement for interaction with enzyme active sites or receptors.[1]

Furthermore, the trans isomer is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S). The development of enantiomerically pure medications is a critical goal in modern pharmacology, as different enantiomers can have vastly different potencies, metabolic fates, and toxicities. The defined stereochemistry of a specific enantiomer, such as (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid, enhances binding selectivity in biological systems, making it a valuable chiral intermediate for advanced drug synthesis.[3]

Synthesis and Mechanistic Insights

The construction of the strained cyclopropane ring is the central challenge in synthesizing this molecule. The most common and industrially relevant strategies involve the cyclopropanation of a styrene precursor.

General Synthetic Approach

A prevalent method involves the reaction of 4-chlorostyrene with a carbene or carbene equivalent, often generated from a diazo compound in the presence of a transition metal catalyst.[1] The resulting cyclopropyl ester is then hydrolyzed to yield the final carboxylic acid. The choice of catalyst (e.g., rhodium, copper, palladium) and chiral ligands is critical for controlling the stereochemical outcome of the reaction, enabling the selective synthesis of the desired trans isomer and, in more advanced systems, a specific enantiomer.[1]

Protocol: Representative Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Cyclopropanation

-

To a solution of 4-chlorostyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., rhodium(II) acetate dimer, 0.01 eq).

-

Heat the mixture to a gentle reflux (approx. 40°C).

-

Add ethyl diazoacetate (1.1 eq) dropwise via a syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the reactive diazo compound, minimizing side reactions.

-

After the addition is complete, maintain the reflux for an additional 2 hours to ensure full consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel to separate the trans and cis isomers.

Step 2: Hydrolysis

-

Dissolve the purified trans-ethyl ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The cyclopropyl protons typically appear as a complex multiplet system in the upfield region (δ 1.0-3.0 ppm). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The carboxylic acid proton is a broad singlet, often above δ 10 ppm.

-

¹³C NMR: The spectrum will show the characteristic upfield signals for the cyclopropane carbons, signals for the aromatic carbons (with the carbon attached to chlorine showing a distinct chemical shift), and a downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm).

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (196.63 g/mol ), with a characteristic M+2 isotopic pattern (approx. 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Chromatographic Purity Assessment

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for determining purity.[8][9]

Protocol: HPLC Purity Analysis

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV/VIS detector at a suitable wavelength (e.g., 225 nm).[9]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent mixture.

-

Validation: The method should be validated for linearity, precision, and accuracy according to ICH guidelines to ensure trustworthy results.[9]

Applications in Drug Development and Agrochemicals

The utility of this compound stems from its role as a versatile synthetic intermediate.

-

Pharmaceuticals: It is a key chiral building block for active pharmaceutical ingredients (APIs). Its rigid structure is used to orient functional groups in a precise manner for optimal target engagement. It has been identified as an intermediate in the synthesis of potential antidepressant and antiviral drugs.[3] The broader class of cyclopropane carboxylic acids has shown potential as anti-inflammatory and analgesic agents.[1] Some complex derivatives have been investigated for anticancer activity.[7][10]

-

Agrochemicals: The compound and its derivatives are used in the synthesis of modern pesticides.[3] The cyclopropane moiety is a feature of many pyrethroid insecticides, where it contributes to their high potency and appropriate environmental persistence.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for ensuring safety.

-

Hazards: this compound is classified as harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its structure, centered on the unique cyclopropane ring, provides a rigid and tunable scaffold that chemists can leverage to create next-generation pharmaceuticals and agrochemicals. A thorough understanding of its stereochemistry, synthesis, and analytical characterization—as detailed in this guide—is fundamental for any researcher aiming to unlock the full potential of this versatile building block.

References

- Benchchem. (n.d.). This compound | 90940-40-2.

- MySkinRecipes. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid.

- PubChem. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. National Center for Biotechnology Information.

- Manchester Organics. (n.d.). This compound | 90940-40-2.

- Sigma-Aldrich. (n.d.). This compound | 90940-40-2.

- Chemenu. (n.d.). cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Chlorophenyl)cyclopropanecarboxylic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.

- TCI EUROPE N.V. (2025). 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid - SAFETY DATA SHEET.

- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.

- Kumar, S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 537-543.

- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.

- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.

- Georgieva, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(21), 7431.

- Iester, M., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 27(19), 6649.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]

- 3. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | 90940-40-2 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

2-(4-Chlorophenyl)cyclopropanecarboxylic acid stereoisomers

An In-depth Technical Guide to the Stereoisomers of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular architecture is not merely an academic exercise but a fundamental requirement for efficacy and safety. Substituted cyclopropanes, with their unique conformational rigidity and electronic properties, are privileged scaffolds in medicinal chemistry. Among these, this compound stands out as a critical building block. Its stereoisomers, however, present both a challenge and an opportunity. The spatial arrangement of its substituents dictates biological activity, making stereochemical control paramount. This guide provides an in-depth exploration of the stereoisomers of this molecule, offering researchers and drug development professionals a synthesis of foundational principles, field-proven methodologies, and practical insights into their synthesis, separation, and characterization.

Molecular Structure and Stereoisomerism

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

-

Trans Isomers: The 4-chlorophenyl and carboxylic acid groups are on opposite sides of the cyclopropane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

Cis Isomers: The 4-chlorophenyl and carboxylic acid groups are on the same side of the cyclopropane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

The relationship between these isomers is critical to understand. The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other (enantiomers). Similarly, the (1R,2S) and (1S,2R) isomers are enantiomers. Any cis isomer is a diastereomer of any trans isomer, meaning they are stereoisomers that are not mirror images and thus have different physical properties (e.g., melting point, boiling point, solubility, and NMR spectra), which is a key principle exploited in their separation.

Protocol: Synthesis via Oppolzer's Sultam Auxiliary [1]

-

Amide Formation: React 4-chlorocinnamic acid with oxalyl chloride to form the acid chloride. Subsequently, react the acid chloride with lithiated (2R)-bornane-10,2-sultam in an anhydrous aprotic solvent like THF at -78 °C to form the N-cinnamoyl sultam.

-

Diastereoselective Cyclopropanation: To a solution of trimethylsulfoxonium iodide in anhydrous DMSO and NaH, add the chiral N-cinnamoyl sultam. The reaction is typically stirred at room temperature until completion. The sultam auxiliary sterically directs the incoming methylene group to one face of the double bond, yielding a mixture of diastereomeric cyclopropyl adducts with high preference for one isomer.

-

Purification: The resulting diastereomers can often be separated by standard column chromatography on silica gel due to their different physical properties.

-

Auxiliary Cleavage: The purified diastereomeric adduct is hydrolyzed, for instance using lithium hydroxide and hydrogen peroxide, to cleave the chiral auxiliary and yield the enantiomerically enriched this compound. The valuable auxiliary can often be recovered.

Causality Insight: The success of this method hinges on the rigid camphor backbone of the sultam, which effectively shields one face of the enoate moiety. This forces the cyclopropanating agent to attack from the less hindered face, establishing the stereocenters with high fidelity.

Analytical Separation and Characterization

Once synthesized, the stereoisomeric composition must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical quantification of enantiomeric excess (ee) and preparative separation.

Chiral HPLC

The principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile for this class of compounds.

Protocol: Analytical Chiral HPLC Separation [2]

-

Column Selection: Choose a suitable polysaccharide-based chiral column, such as a Chiralpak® IA or AD column.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid, TFA). The acid additive is crucial for protonating the carboxylic acid group, preventing peak tailing and improving resolution.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the sample onto the HPLC system. The enantiomers will interact differently with the CSP, leading to different retention times and thus separation. Enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Trustworthiness Insight: A self-validating protocol requires running a racemic standard (a 50:50 mixture of enantiomers) to confirm baseline separation and identify the retention times for each enantiomer before analyzing samples with unknown composition.

| Stereoisomer Pair | Typical CSP | Mobile Phase Example | Relative Retention |

| (1R,2R) / (1S,2S) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (90:10:0.1) | (1S,2S) often elutes before (1R,2R) |

| (1R,2S) / (1S,2R) | Cellulose tris(4-methylbenzoate) | Heptane/Ethanol/TFA (85:15:0.1) | Varies with exact conditions |

Note: Elution order can vary and must be confirmed experimentally.

NMR Spectroscopy

While NMR is not typically used to distinguish enantiomers directly (without a chiral solvating agent), it is a powerful tool for differentiating diastereomers (cis vs. trans). The coupling constants (J-values) between the cyclopropyl protons are highly dependent on their dihedral angle. [3]

-

Jcis (coupling between protons on the same face of the ring) is generally larger, typically in the range of 7-11 Hz.

-

Jtrans (coupling between protons on opposite faces) is smaller, typically in the range of 3-7 Hz.

By analyzing the multiplicity and coupling constants of the cyclopropyl proton signals in the ¹H NMR spectrum, the relative stereochemistry (cis or trans) can be definitively assigned. [3]

Biological Significance and Applications

The stereochemistry of this compound and its derivatives is of paramount importance in pharmacology. The rigid cyclopropane scaffold positions the phenyl and carboxyl groups in a well-defined spatial orientation, which is key for precise interaction with biological targets like enzymes or receptors. It is a common observation that one enantiomer possesses the desired therapeutic activity while the other may be inactive or even contribute to undesirable side effects.

This molecule and its stereoisomers serve as key chiral intermediates in the synthesis of various pharmaceuticals, including active ingredients for antidepressant and antiviral drugs. [4]For example, the specific stereoisomer (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable building block where its defined stereochemistry enhances binding selectivity in biological systems. [4]

Conclusion

The stereoisomers of this compound represent a microcosm of the challenges and rewards of modern stereoselective chemistry. A deep understanding of their structure, coupled with the strategic application of asymmetric synthesis and chiral analytical techniques, is essential for any researcher in the pharmaceutical or fine chemical industries. The methodologies outlined in this guide provide a robust framework for navigating the complexities of these valuable chiral building blocks, enabling the development of safer and more effective chemical entities.

References

-

Schuster, A., Bernhardt, G., Eibler, A., Buschauer, A., & Hesselink, W. (1998). Chiral separation of 3-phenyl-3-(2-pyridyl)propylamines, and analogous guanidines and guanidine-N-carboxylic acid esters with HPLC and CZE. Journal of Chromatography A, 793(1), 77–90. [Link]

- Tanaka, K., et al. (2007). Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine via diastereoselective cyclopropanation. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.

-

MySkinRecipes. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

- Likar, M., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(61), 37245–37267. [Link]

-

Cottle, D. L. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. [Link]

-

Pasto, D. J., & Soucy, J. A. (1964). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. The Journal of Organic Chemistry, 29(7), 4021–4025. [Link]

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Nishiyama, H., et al. (1995). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Journal of Medicinal Chemistry, 38(18), 3584–3591. [Link]

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid properties

An In-Depth Technical Guide to (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid featuring a cyclopropane ring substituted with a 4-chlorophenyl group. Its significance in the scientific community, particularly within medicinal chemistry and drug development, stems from its role as a key chiral intermediate. The unique structural properties of the cyclopropane ring—namely its conformational rigidity and metabolic stability—make it a valuable building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, stereoselective synthesis, applications, and relevant experimental considerations for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The precise stereochemistry of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid dictates its interaction with chiral biological targets, making accurate characterization essential.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |

| Molecular Weight | 196.63 g/mol | [2][3][4] |

| CAS Number | 142793-24-6 | [2][3] |

| Appearance | Not specified, likely a solid at room temperature | |

| Storage | Store at room temperature, sealed and dry. | [2][5] |

Spectroscopic Characterization

While specific spectral data for the (1S,2S) isomer is not publicly available, the expected spectroscopic signatures can be inferred from the parent compound, cyclopropanecarboxylic acid, and the influence of the 4-chlorophenyl substituent.

-

¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopropane ring protons due to their diastereotopic nature and complex spin-spin coupling. Aromatic protons on the 4-chlorophenyl ring would likely appear as two distinct doublets in the aromatic region (approx. 7.0-7.5 ppm). The carboxylic acid proton would be a broad singlet at the downfield end of the spectrum (>10 ppm). For the parent cyclopropanecarboxylic acid, the carboxylic proton appears around 12.1 ppm.[6]

-

¹³C NMR: The spectrum would show distinct signals for the three carbons of the cyclopropane ring at relatively high field. The 4-chlorophenyl group would exhibit four signals: one for the carbon bearing the chlorine, one for the carbon attached to the cyclopropane ring, and two for the remaining four aromatic carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>170 ppm).

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxyl group (-COOH) and fragmentation of the cyclopropane ring.

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. The biological activity of many pharmaceuticals is dependent on a single enantiomer, making stereoselective synthesis paramount.

General Synthetic Strategies

The creation of the cyclopropane ring can be achieved through several methods. For substituted cyclopropanecarboxylic acids, a common and effective approach involves a variation of the malonic ester synthesis.[7] This pathway allows for the formation of the three-membered ring through intramolecular cyclization.

A generalized workflow for such a synthesis is outlined below:

Caption: Conceptual workflow for cyclopropanecarboxylic acid synthesis.

To achieve the specific (1S,2S) stereochemistry and the 4-chlorophenyl substitution, this general scheme would require significant modification, likely involving an asymmetric catalyst in the cyclopropanation step or the use of a chiral starting material.

Applications in Drug Development and Agrochemicals

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals.[2]

Pharmaceutical Intermediates

The defined stereochemistry of this molecule is crucial for ensuring selective binding to biological targets. It is a key intermediate in the production of active pharmaceutical ingredients (APIs), particularly for antidepressant and antiviral drugs.[2][5] The cyclopropane moiety can impart several desirable properties to a drug molecule:

-

Conformational Rigidity: The rigid three-membered ring can lock a portion of the molecule into a specific conformation, which can enhance binding affinity and selectivity for a target receptor or enzyme.

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to aliphatic chains, which can improve the pharmacokinetic profile of a drug.

-

Novelty and Patentability: Incorporating a cyclopropane scaffold can lead to novel chemical entities with unique biological activities.

Compounds containing a cyclopropane ring have demonstrated a wide spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties.[8]

Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are also employed in the agrochemical industry to enhance the stability and efficacy of certain pesticides.[2]

Biological Significance and Mechanism of Action Context

While this molecule is an intermediate and not typically a final active drug, the cyclopropanecarboxylic acid core can have biological effects. For instance, the parent compound, cyclopropanecarboxylic acid, has been shown to have a hypoglycemic effect.[9] Studies on the toxicity of related compounds have suggested a mechanism involving the inhibition of mitochondrial fatty acid β-oxidation.[10] This occurs because the carboxylic acid metabolite can decrease the availability of coenzyme A and carnitine by forming unusual acyl derivatives.[10] This provides insight into how the cyclopropane carboxylate moiety can interact with and disrupt cellular metabolic pathways, a principle that can be harnessed for therapeutic effect or must be considered during toxicity profiling.

Generalized Experimental Protocols

The following are generalized protocols based on standard organic synthesis techniques for the preparation and purification of cyclopropanecarboxylic acids.

Protocol 1: Synthesis via Malonic Ester Route (Illustrative)

This protocol describes the synthesis of the parent cyclopropane-1,1-dicarboxylic acid, a precursor to the final product.[11]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

-

Phase-Transfer Catalyst: Add a phase-transfer catalyst such as triethylbenzylammonium chloride to the stirred solution at 25°C.

-

Addition of Reagents: Add a mixture of diethyl malonate and 1,2-dibromoethane to the vigorously stirred suspension.

-

Reaction: Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.

-

Extraction: Extract the aqueous layer multiple times with ether.

-

Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and remove the solvent by rotary evaporation to yield the crude diethyl cyclopropane-1,1-dicarboxylate.

-

Hydrolysis: The resulting diester is then saponified using aqueous NaOH, followed by acidification to yield cyclopropane-1,1-dicarboxylic acid.[11]

-

Decarboxylation: The diacid is heated to induce decarboxylation, yielding the final cyclopropanecarboxylic acid.[9]

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Safety and Handling

Based on the parent compound, cyclopropanecarboxylic acid, appropriate safety measures should be taken.

-

Toxicity: The parent compound is considered toxic if swallowed and may cause skin irritation or serious eye damage upon contact.[9]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5]

Conclusion

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable and specialized chemical intermediate. Its utility is defined by its unique three-dimensional structure, which provides a rigid and metabolically stable scaffold for the construction of enantiomerically pure pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, stereoselective synthesis, and biological context is essential for scientists and researchers aiming to leverage this potent building block in the design of next-generation molecules.

References

-

PubChem. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. [Link]

-

MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid (Thai). [Link]

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

Gama, Y., et al. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Wikipedia. Cyclopropanecarboxylic acid. [Link]

-

PubMed. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. [Link]

-

NIST. Cyclopropanecarboxylic acid. NIST WebBook. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

-

GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

- Google Patents. (2016).

Sources

- 1. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 3. (1S,2S)-2-(4-CHLOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID | 142793-24-6 [amp.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 6. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 10. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid stands as a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its rigid, strained cyclopropane ring, coupled with the electronic properties of the 4-chlorophenyl substituent, imparts unique conformational constraints and metabolic stability. This guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a detailed exploration of its properties, synthesis, and potential applications. As a Senior Application Scientist, the narrative herein is structured to not only present data but to also elucidate the underlying scientific principles that govern its behavior and utility.

Molecular Structure and Physicochemical Properties

The defining feature of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is its specific stereochemistry. The (1R,2R) configuration denotes a trans relationship between the carboxyl and the 4-chlorophenyl groups on the cyclopropane ring. This precise spatial arrangement is critical for its interaction with biological targets.

Table 1: Physicochemical Properties of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid

| Property | Value | Source |

| CAS Number | 31501-86-7 | [1] |

| Molecular Formula | C₁₀H₉ClO₂ | [2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not experimentally determined in searches. | |

| Boiling Point | 346.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.53 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water, ethanol, and ether (for the parent cyclopropanecarboxylic acid)[3]. Specific data for the title compound is not available. | General chemical knowledge |

| Optical Rotation [α] | Not experimentally determined in searches. |

Note: The lack of experimentally verified data for several key properties highlights an area for further investigation.

The cyclopropane ring, being the smallest stable carbocycle, introduces significant ring strain. This strain influences the molecule's reactivity and conformation, making it a valuable scaffold in drug design. The introduction of a cyclopropyl group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation[1]. Furthermore, the rigidity of the ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target[1]. The 4-chlorophenyl group contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Characterization

The stereospecific synthesis of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a key challenge and a testament to the advancements in asymmetric synthesis. While a definitive, detailed protocol for this specific enantiomer was not found in the performed searches, general strategies for the synthesis of chiral cyclopropanes provide a foundational understanding.

Synthetic Strategies

The synthesis of the racemic trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid can be achieved through the cyclopropanation of 4-chlorostyrene with an appropriate diazoacetate, followed by hydrolysis. A common method for preparing the precursor, 1-(4-chlorophenyl)cyclopropane carbonitrile, involves the α-alkylation of 2-(4-chlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[4]. The resulting nitrile can then be hydrolyzed to the carboxylic acid using strong acidic or basic conditions[4][5].

To obtain the desired (1R,2R) enantiomer, two primary approaches can be employed:

-

Chiral Resolution: The racemic mixture of the carboxylic acid can be resolved using a chiral amine to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by acidification to yield the pure enantiomer.

-

Asymmetric Synthesis: This is the more elegant and efficient approach. It involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the cyclopropanation step. For instance, the use of a chiral rhodium(II) catalyst in the reaction of 4-chlorostyrene with a diazoacetate can afford the cyclopropane ester with high enantioselectivity. Subsequent hydrolysis then yields the desired enantiomerically pure carboxylic acid.

Experimental Protocol: General Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (Racemic) [4][5]

This protocol describes the synthesis of the racemic mixture, which can be a precursor for chiral resolution.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

-

To a stirred solution of 2-(4-chlorophenyl)acetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile.

-

Purify the crude product by column chromatography or distillation.

Step 2: Hydrolysis to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

-

Add the 1-(4-chlorophenyl)cyclopropanecarbonitrile to a solution of a strong acid (e.g., 20% sulfuric acid) or a strong base (e.g., concentrated sodium hydroxide).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

If using acidic hydrolysis, cool the reaction mixture and extract the product with an organic solvent.

-

If using basic hydrolysis, cool the mixture, acidify with a strong acid (e.g., concentrated HCl) to pH 2-4 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to afford 1-(4-chlorophenyl)cyclopropanecarboxylic acid.

Spectroscopic Characterization

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Cyclopropyl Protons: A complex multiplet pattern in the upfield region (typically δ 1.0-3.0 ppm) due to the diastereotopic nature of the methylene protons and their coupling to the two methine protons. The trans-configuration of the substituents will influence the coupling constants between the cyclopropyl protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm)[6].

-

Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift[6].

-

Cyclopropyl Carbons: Signals in the upfield region (typically δ 10-40 ppm), with the methine carbons appearing at a different chemical shift than the methylene carbon.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group[7].

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group[7].

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of a chlorine atom will be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.

Applications in Drug Discovery and Development

The unique structural features of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid make it an attractive building block in drug discovery. The cyclopropane moiety is found in a variety of biologically active compounds, including enzyme inhibitors, antibacterial agents, and antiviral drugs[8][9].

Rationale for Use in Medicinal Chemistry

The incorporation of the cyclopropane ring can lead to several advantageous properties in a drug candidate:

-

Conformational Rigidity: The fixed geometry of the cyclopropane ring can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.

-

Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.

-

Improved Pharmacokinetics: The overall physicochemical properties imparted by the cyclopropyl group can lead to improved absorption, distribution, and a more favorable half-life.

-

Novelty and Patentability: The use of this specific chiral building block can lead to novel chemical entities with new intellectual property.

Potential Therapeutic Areas

While specific biological activity data for (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is scarce in the public domain, related structures have shown promise in various therapeutic areas. For instance, cyclopropane-containing compounds have been investigated as:

-

Antidepressants and Antivirals: The title compound is cited as a key chiral intermediate in the synthesis of active ingredients for these drug classes[8].

-

Enzyme Inhibitors: The rigid scaffold can be designed to fit into the active site of enzymes, making it a valuable starting point for the development of potent and selective inhibitors. For example, cyclopropane-carboxylic acid derivatives have been explored as inhibitors of O-acetylserine sulfhydrylase, suggesting potential as antibacterial adjuvants[10].

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Diagram 1: Drug Discovery Workflow. A schematic representation of the stages involved in utilizing the title compound for drug development.

Safety and Handling

For (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid, specific toxicology data is not available. However, based on the known hazards of related carboxylic acids, appropriate safety precautions should be taken.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

The following diagram outlines the standard safety protocol for handling this chemical.

Diagram 2: Chemical Handling Protocol. A flowchart illustrating the essential safety measures for handling the title compound.

Conclusion and Future Outlook

(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral building block with considerable potential in the development of novel pharmaceuticals and agrochemicals. Its rigid, stereochemically defined structure offers a platform for designing molecules with enhanced potency, selectivity, and metabolic stability. While this guide has synthesized the available technical information, it is evident that there are significant gaps in the experimental data for this specific compound. Future research should focus on the full experimental characterization of its physicochemical and spectroscopic properties, the development of robust and scalable asymmetric synthetic routes, and the exploration of its biological activities in various therapeutic areas. Such studies will undoubtedly unlock the full potential of this intriguing molecule.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. MySkinRecipes. [Link]

-

Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. aws.amazon.com. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. North Carolina State University Libraries. [Link]

-

(Z)-3-Hexenyl hexanoate. CAS Common Chemistry. [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. ResearchGate. [Link]

-

cis-3-Hexenyl caproate (CAS N° 31501-11-8). ScenTree. [Link]

-

Cyclopropanecarboxylic acid. Wikipedia. [Link]

-

cis-3 Hexenyl Hexanoate. PerfumersWorld. [Link]

-

1-(p-Chlorophenyl)cyclopropanecarboxylic acid. SIELC Technologies. [Link]

-

Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]

- 2. (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 [amp.chemicalbook.com]

- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl motif holds a place of distinction. Its inherent ring strain and unique electronic properties offer a powerful tool for modulating the conformational rigidity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. Within this class of compounds, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid emerges as a molecule of significant interest, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

This in-depth technical guide, designed for the discerning researcher, provides a comprehensive exploration of the spectroscopic data that defines the structure and purity of this compound. As senior application scientists, we recognize that a mere presentation of data is insufficient. Therefore, this guide delves into the causality behind the observed spectral features, offering insights grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding why the molecule behaves as it does under spectroscopic analysis, researchers can gain a deeper appreciation of its structure and confidently apply this knowledge in their own synthetic and analytical endeavors.

Molecular Structure and Isomerism

The systematic name for the compound of interest is 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid. Its molecular formula is C₁₀H₉ClO₂ corresponding to a molecular weight of 196.63 g/mol . A critical aspect of this molecule's structure is the potential for cis/trans isomerism arising from the relative orientation of the 4-chlorophenyl and carboxylic acid groups on the cyclopropane ring. The interpretation of spectroscopic data is paramount in distinguishing between these stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Expected ¹H NMR Spectral Data:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| Ar-H | 7.0 - 7.4 | doublet of doublets (or two doublets) | ~ 8-9 | Protons on the 4-chlorophenyl ring will appear in the aromatic region. The para-substitution pattern will lead to a characteristic AA'BB' system, which often simplifies to two apparent doublets. |

| Cyclopropyl-H (CH-Ar) | 2.5 - 3.0 | multiplet | - | The proton on the carbon bearing the aromatic ring is deshielded by the phenyl group. |

| Cyclopropyl-H (CH-COOH) | 1.8 - 2.3 | multiplet | - | The proton on the carbon bearing the carboxylic acid group is also deshielded. |

| Cyclopropyl-H (CH₂) | 1.0 - 1.7 | multiplet | - | The diastereotopic methylene protons of the cyclopropane ring will appear as complex multiplets due to both geminal and vicinal coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polar solvents can influence the chemical shift of the carboxylic acid proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Typically 0-16 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Visualizing the ¹H NMR Logic:

Caption: Predicted ¹H NMR chemical shift regions.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Similar to the proton NMR data, a publicly available ¹³C NMR spectrum for the title compound is elusive. However, based on established chemical shift databases and the spectra of analogous compounds, a reliable prediction can be made.

Expected ¹³C NMR Spectral Data:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| -C OOH | 175 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded. |

| Ar-C -Cl | 132 - 136 | The aromatic carbon directly attached to the chlorine atom. |

| Ar-C -Cyclopropyl | 138 - 142 | The ipso-carbon of the aromatic ring attached to the cyclopropane. |